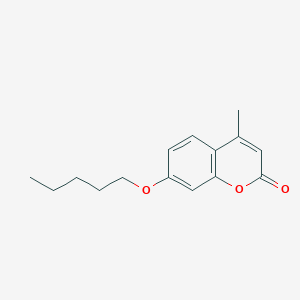

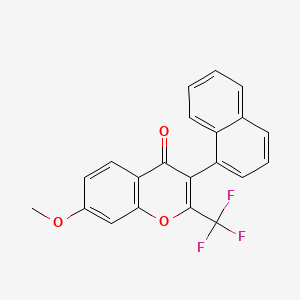

![molecular formula C11H8N4O5S B3750027 6-{[2-(2-nitrophenyl)-2-oxoethyl]thio}-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B3750027.png)

6-{[2-(2-nitrophenyl)-2-oxoethyl]thio}-1,2,4-triazine-3,5(2H,4H)-dione

Overview

Description

6-{[2-(2-nitrophenyl)-2-oxoethyl]thio}-1,2,4-triazine-3,5(2H,4H)-dione, commonly known as NPTTD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. NPTTD is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 324.3 g/mol.

Scientific Research Applications

Cholinesterase Inhibition

Cholinesterases play a crucial role in neurotransmission by breaking down acetylcholine. Inhibiting these enzymes can enhance cholinergic signaling and has implications for neurodegenerative diseases like Alzheimer’s. Researchers have investigated the cholinesterase inhibitory activities of 1,3,5-triazine–1,2,4-triazine hybrids. Specifically, compound 5c demonstrated promising inhibitory effects on both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with IC50 values of 6.80 μM and 1.91 μM , respectively .

Anti-Alzheimer’s Drug Development

Given the importance of cholinesterase inhibition in Alzheimer’s disease (AD) treatment, compounds like CBMicro_032576 hold potential. The triazine scaffold, including 1,3,5-triazine derivatives, has shown promise in this context. Researchers continue to explore novel hybrid structures for improved efficacy against AD .

Multifunctional Properties

1,3,5-Triazine–1,2,4-triazine hybrids exhibit multifunctional properties beyond cholinesterase inhibition. These compounds may have additional therapeutic effects, making them attractive candidates for drug development .

Synthesis and Structure Confirmation

Researchers have synthesized CBMicro_032576 and confirmed its structure using techniques such as IR, NMR, high-resolution mass spectra, and single crystal X-ray diffraction. These analyses ensure the compound’s identity and aid in understanding its biological activities .

Molecular Docking Studies

Molecular docking studies revealed that compound 5c interacts with both the catalytic active site and peripheral anionic site of acetylcholinesterase. Understanding these interactions informs drug design and optimization .

Broad Biological Activities

The triazine scaffold, including 1,3,5-triazine derivatives, exhibits a wide range of biological activities. While cholinesterase inhibition is a key focus, researchers continue to explore other potential applications, including antibacterial, antiviral, and anticancer properties .

Mechanism of Action

Target of Action

Compounds with a similar thiazole ring have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

The thiazole ring, a component of the compound, is known for its planar structure and aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution , which could be a part of its interaction with its targets.

Biochemical Pathways

Thiazole derivatives have been found to affect a wide range of biological activities .

Pharmacokinetics

Thiazole is known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could impact the bioavailability of the compound.

Result of Action

Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility properties of thiazole, a component of the compound, suggest that its action could be influenced by the presence of water, alcohol, ether, and various organic solvents .

properties

IUPAC Name |

6-[2-(2-nitrophenyl)-2-oxoethyl]sulfanyl-2H-1,2,4-triazine-3,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O5S/c16-8(6-3-1-2-4-7(6)15(19)20)5-21-10-9(17)12-11(18)14-13-10/h1-4H,5H2,(H2,12,14,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRLUAKPOIOIBJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CSC2=NNC(=O)NC2=O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101320054 | |

| Record name | 6-[2-(2-nitrophenyl)-2-oxoethyl]sulfanyl-2H-1,2,4-triazine-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101320054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

40 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26725640 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

6-[2-(2-nitrophenyl)-2-oxoethyl]sulfanyl-2H-1,2,4-triazine-3,5-dione | |

CAS RN |

307508-91-4 | |

| Record name | 6-[2-(2-nitrophenyl)-2-oxoethyl]sulfanyl-2H-1,2,4-triazine-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101320054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

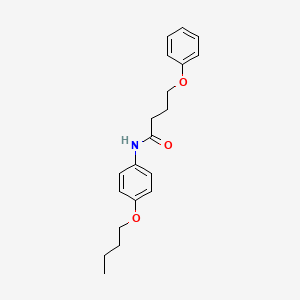

![propyl 3-{[(5-bromo-3-pyridinyl)carbonyl]amino}benzoate](/img/structure/B3749946.png)

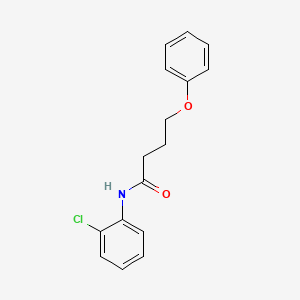

![3-[(4-phenoxybutanoyl)amino]benzoic acid](/img/structure/B3749952.png)

![N-[4-(aminosulfonyl)phenyl]-4-phenoxybutanamide](/img/structure/B3749957.png)

![4-(2,4-dichlorophenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide](/img/structure/B3749962.png)

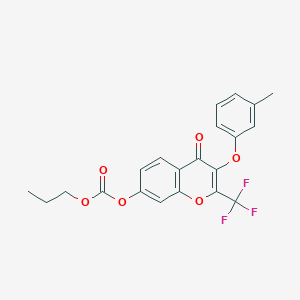

![propyl 3-(4-methyl-2-oxo-2H,8H-chromeno[8,7-e][1,3]oxazin-9(10H)-yl)benzoate](/img/structure/B3750007.png)

![6-{[2-(pentachlorophenoxy)ethyl]thio}-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B3750023.png)

![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-4-nitrobenzamide](/img/structure/B3750032.png)

![1-[(2-methyl-2-propen-1-yl)thio]-4-phenyl-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclopentan]-5(7H)-one](/img/structure/B3750039.png)